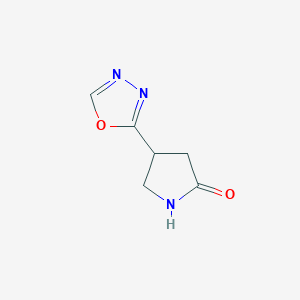
4-(1,3,4-Oxadiazol-2-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3,4-Oxadiazol-2-yl)pyrrolidin-2-one is a heterocyclic compound that features both a pyrrolidin-2-one ring and an oxadiazole ring. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The presence of the oxadiazole ring, which contains both nitrogen and oxygen atoms, contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 4-(1,3,4-Oxadiazol-2-yl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the condensation of 5-oxopyrrolidine-3-carboxylic acids with carbonyldiimidazole and benzamidoximes. This one-pot reaction leads to the formation of the desired compound, confirmed by IR and 1H NMR methods . Another approach includes the dehydration of hydrazines to form 1,3,4-oxadiazoles, which can then be further reacted to form the target compound .
Analyse Des Réactions Chimiques
4-(1,3,4-Oxadiazol-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can be selectively synthesized via the ring contraction and deformylative functionalization of piperidine derivatives . Common reagents used in these reactions include oxidants and additives that facilitate the formation of either pyrrolidin-2-ones or 3-iodopyrroles . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. It has been studied for its potential biological activities, including antibacterial, antiviral, and anticancer properties . In medicinal chemistry, 4-(1,3,4-Oxadiazol-2-yl)pyrrolidin-2-one derivatives have shown promise as enzyme inhibitors and cytotoxic agents . Additionally, the compound’s unique structure makes it a valuable scaffold for the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 4-(1,3,4-Oxadiazol-2-yl)pyrrolidin-2-one involves its interaction with various molecular targets and pathways. The oxadiazole ring can engage in hydrogen bonding and interact with nucleic acids, enzymes, and proteins . This interaction can inhibit the activity of specific enzymes, such as thymidylate synthase and HDAC, leading to antiproliferative effects on cancer cells . The compound’s ability to inhibit multiple targets makes it a versatile agent in drug development.
Comparaison Avec Des Composés Similaires
4-(1,3,4-Oxadiazol-2-yl)pyrrolidin-2-one can be compared with other similar compounds, such as 1,2,4-oxadiazole derivatives and pyrrolidine-based compounds. Similar compounds include 1-[(2-aryl-5-(pyridine-4-yl)-1,3,4-oxadiazol-3(2H)-yl]-3-(pyridine-2-yl)prop-2-en-1-ones, which also exhibit significant biological activities
Propriétés
Formule moléculaire |
C6H7N3O2 |
|---|---|
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
4-(1,3,4-oxadiazol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C6H7N3O2/c10-5-1-4(2-7-5)6-9-8-3-11-6/h3-4H,1-2H2,(H,7,10) |
Clé InChI |
GOCIVSLGYNZJLZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CNC1=O)C2=NN=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



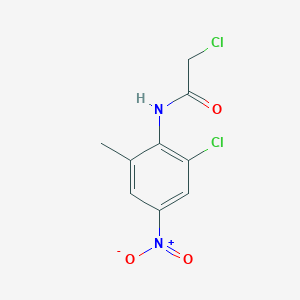

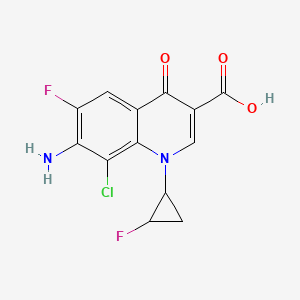
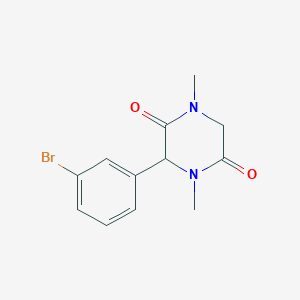
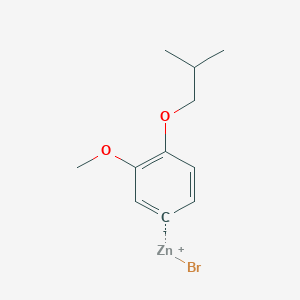
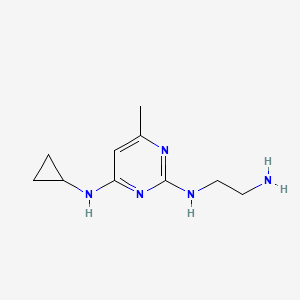
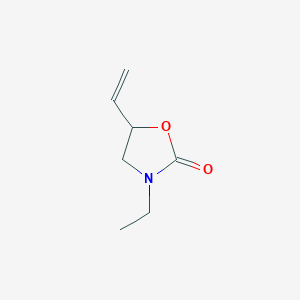
![Ethyl (1S,5R,6S)-7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14887785.png)
![tert-butyl (1R,2R,5S)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14887815.png)
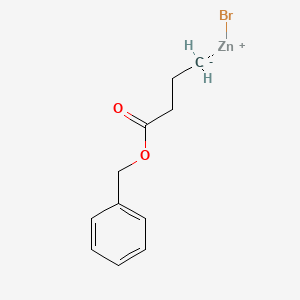
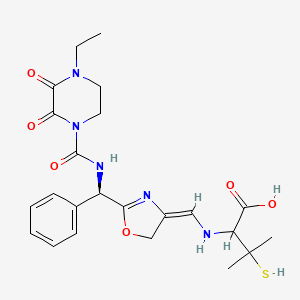

![8-Methoxy-3-(2-(piperidin-1-yl)ethyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14887846.png)
